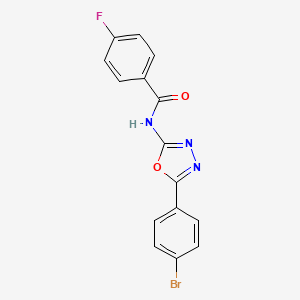

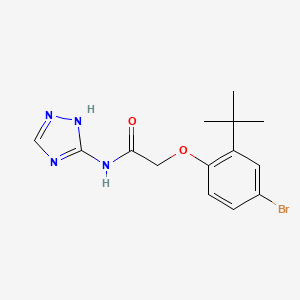

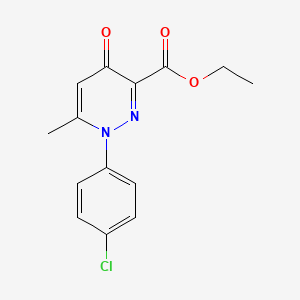

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide, also known as BPOF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOF is a heterocyclic compound that belongs to the oxadiazole family, and it has been extensively studied for its biological activities and therapeutic potential.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide and its derivatives have been explored for their potential antimicrobial activities. Research has indicated that the presence of a fluorine atom at the 4th position of the benzoyl group in compounds enhances their antimicrobial efficacy. Specifically, compounds bearing fluorobenzamides have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial screening of these compounds is typically conducted using methods such as serial broth dilution to determine their minimum inhibitory concentrations (MICs) against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Antioxidant and Enzyme Inhibitory Activities

Another area of research has focused on the antioxidant properties of these compounds and their ability to inhibit specific enzymes, such as α-glucosidase. This is particularly relevant for the management of conditions like diabetes, where the inhibition of α-glucosidase can reduce the postprandial increase in blood glucose levels. Additionally, the antioxidant activities of these compounds, as evidenced by their scavenging activities against various radicals, suggest potential therapeutic applications in conditions associated with oxidative stress (Menteşe, Ülker, & Kahveci, 2015).

Antifungal and Antibacterial Properties

The structural modification of these compounds, particularly through the introduction of 1,3,4-oxadiazole and other heterocyclic rings, has been shown to impart significant antifungal and antibacterial properties. This is evident from studies where novel derivatives have been synthesized and evaluated for their activities against various microbial strains, leading to the identification of compounds with potent antimicrobial activities. These findings underscore the potential of this compound derivatives as templates for the development of new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Oxadiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The presence of the fluorobenzamide moiety may enhance its bioavailability, as fluorine atoms are often used in drug design to improve absorption and metabolic stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXYILXMJKNERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)